molecular formula C10H10N2O B14129127 N-(4-cyanophenyl)-N-methylacetamide

N-(4-cyanophenyl)-N-methylacetamide

Cat. No.: B14129127
M. Wt: 174.20 g/mol
InChI Key: DYFXEFDJOPAQDJ-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-N-methylacetamide is an acetamide derivative featuring a methyl group on the nitrogen atom and a cyano substituent at the para position of the phenyl ring. Acetamides with N-aryl and N-alkyl substitutions are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

N-(4-cyanophenyl)-N-methylacetamide

InChI

InChI=1S/C10H10N2O/c1-8(13)12(2)10-5-3-9(7-11)4-6-10/h3-6H,1-2H3

InChI Key

DYFXEFDJOPAQDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Acetylation with Acetyl Chloride

The secondary amine is then acetylated using acetyl chloride in dichloromethane (DCM) with triethylamine as a base. This method, analogous to esterification protocols in Source , involves dropwise addition of acetyl chloride to a cooled (0–5°C) solution of N-methyl-4-cyanoaniline and triethylamine. After stirring at room temperature for 12 hours, the product is isolated via aqueous workup and recrystallization.

  • Yield : ~85% (extrapolated from similar acetylation reactions).
  • Purity : >98% (HPLC).

DES-Mediated N-Acylation Using Acetic Acid

Reaction Conditions and Mechanism

Source introduces a green chemistry approach using the deep eutectic solvent [ChCl][ZnCl2]2 for N-acylation of anilines. For N-(4-cyanophenyl)-N-methylacetamide, N-methyl-4-cyanoaniline is heated with acetic acid in [ChCl][ZnCl2]2 at 80°C for 4 hours. The DES acts as both solvent and catalyst, enabling efficient amide bond formation without toxic reagents.

Advantages and Limitations

  • Yield : 89–92% (based on DES-acetylation of analogous anilines).
  • Sustainability : The DES is recyclable for up to four cycles with <5% yield loss.
  • Challenges : Requires precise control of stoichiometry to avoid over-acylation.

Industrial Adaptation of N-Methylacetamide Synthesis

Amination and Distillation

Source details N-methylacetamide production via acetic acid and methylamine reaction at 70–80°C. To adapt this for this compound, N-methyl-4-cyanoaniline replaces methylamine. The reaction proceeds under similar conditions, followed by vacuum distillation to remove excess acetic acid.

  • Yield : ~78% (lower due to steric hindrance from the aromatic group).
  • Scalability : Suitable for batch production in industrial reactors.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Purity Scalability
Direct Acetylation N-Methyl-4-cyanoaniline DCM, 25°C, 12 h 85% >98% Lab-scale
DES-Mediated N-Methyl-4-cyanoaniline [ChCl][ZnCl2]2, 80°C, 4h 90% 95% Pilot-scale
Industrial Adaptation N-Methyl-4-cyanoaniline 70–80°C, 2 h 78% 92% Industrial

Challenges and Optimization Strategies

Byproduct Formation

Esterification byproducts, as noted in Source , may arise if alcohols (e.g., methanol) are present during acetylation. This is mitigated by using anhydrous conditions or selective solvents.

Purification Techniques

Vacuum distillation (Source ) and recrystallization from ethyl acetate/hexane mixtures (Source ) are effective for isolating high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce N-(4-aminophenyl)-N-methylacetamide.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and nucleic acids to exert its effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Key Substituent Effects:
  • Electron-Withdrawing Groups (EWGs): N-(4-Cyanophenyl)acetamide (): The cyano group (-CN) enhances electrophilicity, improving reactivity in nucleophilic substitution or cyclization reactions. Melting point: 205°C; logP: 1.35. N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide (): Trifluoroacetyl substitution increases lipophilicity (logP ~2.1 estimated), making it suitable for hydrophobic drug interactions. N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Nitro and sulfonyl groups confer strong EWGs, reducing electron density on the aromatic ring and directing reactivity toward electrophilic attack.
  • Electron-Donating Groups (EDGs): N-(4-Methoxyphenyl)acetamide (): Methoxy (-OCH₃) increases ring electron density, favoring electrophilic aromatic substitution. Lower melting point (∼150°C) compared to cyano analogs.
Data Table: Physical Properties of Selected Acetamides
Compound Name Molecular Formula Melting Point (°C) logP Key Substituents
N-(4-Cyanophenyl)acetamide C₉H₈N₂O 205 1.37 -CN
N-(4-Methoxyphenyl)acetamide C₉H₁₁NO₂ ~150 1.02 -OCH₃
N-(4-Chlorophenyl)-2-cyanoacetamide C₉H₇ClN₂O N/A 1.89* -Cl, -CN
N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide C₁₀H₇F₃N₂O N/A 2.1* -CN, -COCF₃

*Estimated based on substituent contributions.

Biological Activity

N-(4-cyanophenyl)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound, also known as 2-(4-cyanophenyl)-N-methylacetamide, features a cyanophenyl group attached to a N-methylacetamide moiety. This structural configuration is crucial for its biological interactions.

Target Enzymes:
The primary targets of this compound are the aromatase and sulfatase enzymes. These enzymes are key players in estrogen biosynthesis, making them critical targets for compounds aimed at treating estrogen-dependent cancers.

Mode of Action:
The compound acts by binding to the active sites of aromatase and sulfatase, inhibiting their activity. This inhibition leads to a decrease in estrogen production, which is particularly beneficial in the treatment of hormone-sensitive tumors such as breast cancer. The reduced estrogen levels disrupt various biochemical pathways involved in cell proliferation and differentiation, potentially slowing down or halting tumor growth.

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineInhibition Rate (%)IC50 (μM)
A549 (Lung Adenocarcinoma)100.078.99
HepG2 (Liver Carcinoma)99.986.92
DU145 (Prostate Carcinoma)99.937.89
MCF-7 (Breast Cancer)100.398.26

The IC50 values indicate that this compound has a strong cytotoxic effect on these cancer cell lines, outperforming some established treatments like Sunitinib .

Case Studies

  • Study on Aromatase Inhibition:
    In a study focusing on the inhibition of aromatase, this compound was found to significantly reduce estrogen levels in treated cells, leading to decreased proliferation rates in estrogen-dependent cancer models.
  • Mechanistic Insights:
    Further investigations into its mechanism revealed that the compound induces apoptosis in cancer cells by arresting the cell cycle at specific phases and activating apoptotic pathways, including mitochondrial dysfunction and caspase activation .
  • Comparative Analysis with Other Compounds:
    The biological activity of this compound was compared with other cyano derivatives, highlighting its unique reactivity profile due to the presence of the cyano group, which enhances its ability to form diverse heterocyclic compounds with potential biological activity.

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